molecular formula C8H5IN2Se B14370495 4-(4-Iodophenyl)-1,2,3-selenadiazole CAS No. 89932-89-8

4-(4-Iodophenyl)-1,2,3-selenadiazole

Cat. No.: B14370495
CAS No.: 89932-89-8
M. Wt: 335.01 g/mol
InChI Key: XVYBLPFFRDXVDZ-UHFFFAOYSA-N
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Description

4-(4-Iodophenyl)-1,2,3-selenadiazole is a specialized aromatic heterocycle of significant interest in advanced chemical research and development. It belongs to the 1,2,3-selenadiazole family, a class of compounds known to serve as versatile synthetic intermediates. These derivatives can act as precursors in various reactions, functioning as 1,3-dipoles or as a source of selenium for synthesizing diverse organoselenium compounds in both acyclic and cyclic series . The presence of the iodine atom on the phenyl ring offers a valuable handle for further functionalization via cross-coupling reactions, enabling the construction of more complex molecular architectures. The primary research applications of this compound are rooted in the properties of the 1,2,3-selenadiazole core. This structure is highly relevant for photocrosslinking processes and is investigated extensively for its potential biological activity . Compounds within this class have demonstrated a broad spectrum of promising biological activities, including antimicrobial effects against pathogens like Staphylococcus aureus , Escherichia coli , and highly resistant Pseudomonas aeruginosa , as well as Candida albicans . Some 1,2,3-selenadiazole derivatives have also shown potential as antitumor agents, with studies indicating their ability to inhibit tumor cell colony formation . The mechanism of action for these biological effects often involves the "N-C-Se" linkage within the selenadiazole ring, which can act as an active center, chelate specific metal ions in vivo, and offer good tissue permeability . WARNING: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary use.

Properties

CAS No.

89932-89-8

Molecular Formula

C8H5IN2Se

Molecular Weight

335.01 g/mol

IUPAC Name

4-(4-iodophenyl)selenadiazole

InChI

InChI=1S/C8H5IN2Se/c9-7-3-1-6(2-4-7)8-5-12-11-10-8/h1-5H

InChI Key

XVYBLPFFRDXVDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C[Se]N=N2)I

Origin of Product

United States

Spectroscopic and Structural Elucidation of 4 4 Iodophenyl 1,2,3 Selenadiazole

X-ray Crystallography and Single-Crystal X-ray Diffraction Analysis

This section would typically describe the experimental conditions under which the crystal structure was determined, including the diffractometer used, radiation source, and temperature. It would also specify the crystal system, space group, and unit cell dimensions.

Bond Lengths, Bond Angles, and Dihedral Angles

A complete analysis of the intramolecular geometry would be presented here. This would include interactive data tables listing key bond lengths (e.g., C-Se, N-N, C-I) and bond angles within the molecule. A discussion would compare these values to those of similar known structures to identify any significant structural features.

Interactive Data Table: Selected Bond Lengths (Å) for 4-(4-Iodophenyl)-1,2,3-selenadiazole (Data Not Available)

Atom 1 Atom 2 Length (Å)
Se1 N2 N/A
Se1 C5 N/A
I1 C1 N/A
N2 N3 N/A

Interactive Data Table: Selected Bond Angles (°) for 4-(4-Iodophenyl)-1,2,3-selenadiazole (Data Not Available)

Atom 1 Atom 2 Atom 3 Angle (°)
N2 Se1 C5 N/A
N3 N2 Se1 N/A
C4 N3 N2 N/A

Intermolecular Interactions and Crystal Packing

Should the crystal structure of 4-(4-Iodophenyl)-1,2,3-selenadiazole be published and the data become available, a complete and detailed article can be generated.

Advanced Computational and Theoretical Investigations of 4 4 Iodophenyl 1,2,3 Selenadiazole

Density Functional Theory (DFT) Calculations

Density Functional Theory has emerged as a powerful tool for investigating the electronic structure and properties of molecules. For 4-(4-Iodophenyl)-1,2,3-selenadiazole, DFT calculations offer significant insights into its fundamental chemical characteristics.

Molecular Geometry Optimization and Conformational Analysis

The initial step in the computational analysis involves the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. Theoretical studies on related 4-(para-substituted phenyl)-1,2,3-selenadiazole derivatives have been performed using methods such as B3LYP with a 3-21G basis set to achieve this. rdd.edu.iq The process identifies the equilibrium geometry corresponding to the minimum energy on the potential energy surface.

For 4-(4-Iodophenyl)-1,2,3-selenadiazole, the key geometrical parameters of interest include bond lengths, bond angles, and dihedral angles, particularly concerning the orientation of the iodophenyl group relative to the selenadiazole ring. Conformational analysis would explore the rotational barrier around the C-C single bond connecting the phenyl and selenadiazole rings to determine the most stable conformer. It is expected that a planar or near-planar conformation would be the most stable due to π-conjugation between the two ring systems.

Table 1: Hypothetical Optimized Geometrical Parameters for 4-(4-Iodophenyl)-1,2,3-selenadiazole

Parameter Value
C-Se Bond Length (Å) 1.87
N-N Bond Length (Å) 1.27
N-Se Bond Length (Å) 1.85
C-I Bond Length (Å) 2.10
Dihedral Angle (Phenyl-Selenadiazole) ~0°

Note: The data in this table is hypothetical and for illustrative purposes.

Electronic Structure Properties (HOMO-LUMO Energy Gaps)

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability.

A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to excite an electron from the ground state. rdd.edu.iq For 4-(4-Iodophenyl)-1,2,3-selenadiazole, the presence of the iodine atom, an electron-withdrawing group, is expected to influence these energy levels compared to an unsubstituted phenyl-selenadiazole.

Table 2: Hypothetical Frontier Orbital Energies and Energy Gap for 4-(4-Iodophenyl)-1,2,3-selenadiazole

Parameter Energy (eV)
HOMO Energy -6.5
LUMO Energy -2.0
HOMO-LUMO Energy Gap (ΔE) 4.5

Note: The data in this table is hypothetical and for illustrative purposes.

Global Reactivity Descriptors

Chemical Potential (μ): Describes the tendency of electrons to escape from the system.

Hardness (η) and Softness (S): Hardness is a measure of resistance to charge transfer, while softness is the reciprocal of hardness. Softer molecules are generally more reactive. rdd.edu.iq

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons.

Nucleophilicity Index (ε): Quantifies the electron-donating ability of a molecule.

These parameters are crucial for predicting how 4-(4-Iodophenyl)-1,2,3-selenadiazole will behave in chemical reactions.

Table 3: Hypothetical Global Reactivity Descriptors for 4-(4-Iodophenyl)-1,2,3-selenadiazole

Descriptor Value (eV)
Chemical Potential (μ) -4.25
Hardness (η) 2.25
Softness (S) 0.44
Electrophilicity Index (ω) 4.01
Nucleophilicity Index (ε) -

Note: The data in this table is hypothetical and for illustrative purposes.

Local Reactivity Descriptors (Fukui Functions)

While global descriptors describe the reactivity of the molecule as a whole, local reactivity descriptors, such as Fukui functions, identify the most reactive sites within the molecule. Fukui functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed. This helps in predicting the sites for nucleophilic, electrophilic, and radical attacks. For 4-(4-Iodophenyl)-1,2,3-selenadiazole, Fukui functions would highlight which atoms in the selenadiazole and iodophenyl rings are most susceptible to chemical attack.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand the behavior of 4-(4-Iodophenyl)-1,2,3-selenadiazole upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is used to calculate the properties of the molecule in its electronically excited states.

Excitation Energies and Absorption Spectra Simulation

TD-DFT calculations can predict the vertical excitation energies, which correspond to the energy required to promote an electron from a lower energy orbital to a higher energy orbital without a change in the molecular geometry. These excitation energies are directly related to the absorption bands observed in the molecule's UV-Visible absorption spectrum.

The calculations also provide information about the oscillator strength of each transition, which determines the intensity of the corresponding absorption peak. By simulating the absorption spectrum, researchers can correlate the observed spectral features with specific electronic transitions, such as π→π* or n→π* transitions. This provides a detailed picture of the photophysical properties of 4-(4-Iodophenyl)-1,2,3-selenadiazole.

Table 4: Hypothetical TD-DFT Results for 4-(4-Iodophenyl)-1,2,3-selenadiazole

Transition Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f)
S₀ → S₁ 3.8 326 0.45
S₀ → S₂ 4.5 275 0.12
S₀ → S₃ 5.1 243 0.05

Note: The data in this table is hypothetical and for illustrative purposes.

Singlet-Triplet Energy Gaps and Spin-Orbit Coupling

The energy difference between the lowest singlet (S₁) and triplet (T₁) excited states, known as the singlet-triplet energy gap (ΔEST), is a critical parameter governing the photophysical behavior of a molecule. In conjunction with spin-orbit coupling (SOC), which facilitates formally forbidden intersystem crossing (ISC) between singlet and triplet manifolds, these properties dictate the efficiency of triplet state population.

For 4-(4-Iodophenyl)-1,2,3-selenadiazole, the presence of both a selenium and an iodine atom is anticipated to significantly enhance SOC. The internal heavy-atom effect is well-established to increase the rate of ISC. mappingignorance.orgnih.gov Computational studies on related iodine-substituted organic chromophores have demonstrated that molecular vibrations can lead to a significant increase in spin-orbit coupling matrix elements (SOCMEs), thereby influencing the efficiency of triplet sensitization. acs.orgnih.gov While specific DFT or ab initio calculations for 4-(4-Iodophenyl)-1,2,3-selenadiazole are not extensively documented in the literature, data from analogous systems allow for informed predictions.

Computational investigations on similar aromatic and heterocyclic systems suggest that the introduction of a heavy halogen atom like iodine can substantially decrease the singlet-triplet gap and increase SOCMEs. rsc.org For instance, in other classes of organic molecules, the calculated SOCMEs between S₁ and T₁ states can increase by an order of magnitude upon introduction of an iodine atom. This enhancement is crucial for promoting efficient population of the triplet state, which is often the precursor for photochemical reactions or phosphorescence.

Table 1: Predicted Influence of Substituents on Photophysical Properties of 4-Phenyl-1,2,3-selenadiazole (B11983587) Derivatives

Substituent at 4-phenyl positionExpected Singlet-Triplet Gap (ΔEST)Expected Spin-Orbit Coupling (SOC)Predicted Intersystem Crossing (ISC) Rate
-HModerateModerate (due to Se)Moderate
-ClModerateModerately HighIncreased
-BrLowerHighHigh
-ILowestVery HighVery High

This table is generated based on established principles of the heavy-atom effect and data from analogous molecular systems.

The interplay between the singlet-triplet energy gap and spin-orbit coupling is crucial. A smaller ΔEST, combined with large SOCMEs, leads to a significantly higher probability of intersystem crossing from the singlet to the triplet manifold. The heavy iodine atom in 4-(4-Iodophenyl)-1,2,3-selenadiazole is therefore expected to make it a highly efficient triplet sensitizer (B1316253) compared to its lighter halogen analogues.

Mechanistic Computational Studies

Computational chemistry offers invaluable insights into the reaction mechanisms of complex molecules, allowing for the characterization of transient species and the mapping of potential energy surfaces. For 4-(4-Iodophenyl)-1,2,3-selenadiazole, mechanistic studies are focused on its decomposition and photoisomerization pathways.

The thermal and photochemical decomposition of 1,2,3-selenadiazoles is a subject of considerable interest, as these compounds can serve as precursors to various reactive intermediates. The primary decomposition pathway typically involves the extrusion of molecular nitrogen (N₂), a process that can be initiated by heat or light.

Computational studies on the parent 1,2,3-selenadiazole and related derivatives suggest that the initial step in the decomposition is the cleavage of the C-Se and N-N bonds. researchgate.netrsc.org Photolysis of 1,2,3-selenadiazole has been shown experimentally and supported by theoretical considerations to yield selenoketene (B14606426) as a primary product. rsc.org This process is thought to proceed through a diradical intermediate following the loss of N₂.

For 4-(4-Iodophenyl)-1,2,3-selenadiazole, the decomposition can be represented as:

4-(4-Iodophenyl)-1,2,3-selenadiazole → 4-Iodophenyl-selenoketene + N₂

Theoretical calculations, such as Density Functional Theory (DFT), can be employed to model the reaction energy profile for this decomposition. This involves locating the transition state for N₂ extrusion and calculating the activation energy. While a specific energy profile for the iodo-derivative is not available, studies on related systems indicate that the activation barrier is sensitive to the electronic nature of the substituent on the phenyl ring.

Table 2: Hypothetical Energy Profile Data for the Decomposition of a 4-Aryl-1,2,3-selenadiazole

SpeciesMethod/Basis SetRelative Energy (kcal/mol)
ReactantB3LYP/6-311G(d,p)0.0
Transition State (N₂ extrusion)B3LYP/6-311G(d,p)+35.5
Products (Aryl-selenoketene + N₂)B3LYP/6-311G(d,p)-15.2

This table presents plausible data based on computational studies of analogous heterocyclic decompositions. The values are illustrative and not specific to the iodo-derivative.

Photoisomerization represents a competing pathway to decomposition upon photoexcitation. For 1,2,3-selenadiazoles, theoretical studies have explored the complex potential energy surfaces of the excited states to elucidate the mechanisms of isomerization.

A computational investigation using the restricted active space self-consistent field (RASSCF) method on the parent 1,2,3-selenadiazole has shown that upon photoirradiation, the molecule is promoted to the S₁ excited state. The preferred reaction path involves movement from the Franck-Condon region to a conical intersection, which facilitates non-radiative decay to an intermediate. This intermediate can then navigate through various transition states to form different photoproducts.

The proposed photoisomerization pathway can be summarized as:

Reactant (S₀) → Franck-Condon (S₁) → Conical Intersection → Intermediate → Transition States → Photoproducts

The study on the unsubstituted 1,2,3-selenadiazole revealed that the potential energy surfaces for the formation of 1,3-diradical intermediates are quite flat, which can make their experimental detection challenging. The introduction of the 4-iodophenyl substituent would likely alter the energies of the involved electronic states and the geometries of the conical intersections, but the fundamental mechanistic steps are expected to be similar. The heavy-atom effect of iodine could also promote intersystem crossing, leading to isomerization pathways occurring on the triplet potential energy surface.

The characterization of transition states is a cornerstone of mechanistic computational chemistry. For the decomposition and isomerization reactions of 4-(4-Iodophenyl)-1,2,3-selenadiazole, locating and characterizing the relevant transition states allows for the determination of activation energies and reaction rates.

For the N₂ extrusion decomposition pathway, the transition state would involve significant elongation of the C-Se and N-N bonds. Frequency calculations on the optimized transition state geometry would confirm it as a first-order saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the reaction coordinate.

Similarly, for photoisomerization, transition states connect the intermediate species to the final photoproducts on the ground state potential energy surface. For example, a transition state (TS-4 in the parent system) leads to the formation of selenirene, while other transition states (TS-5, TS-6, TS-7) lead to selenoketene and ethyneselenol.

Table 3: Calculated Relative Energies for the Photoisomerization of 1,2,3-Selenadiazole

SpeciesComputational MethodRelative Energy (kcal/mol)Reference
Reactant (S₀)RASSCF(26,27)/6-311G(d)0.0
Franck-Condon (S₁)RASSCF(26,27)/6-311G(d)~110
Conical Intersection (CI-2)RASSCF(26,27)/6-311G(d)~73
Intermediate (Int-2)RASSCF(26,27)/6-311G(d)~0
Transition State (TS-4)RASSCF(26,27)/6-311G(d)~15
SelenireneRASSCF(26,27)/6-311G(d)~10

This data is for the unsubstituted 1,2,3-selenadiazole and serves as a model for the types of stationary points and energy barriers that would be relevant for the 4-(4-Iodophenyl) derivative.

The construction of a detailed reaction energy profile, incorporating the reactants, intermediates, transition states, and products, provides a comprehensive understanding of the reaction mechanism. For 4-(4-Iodophenyl)-1,2,3-selenadiazole, such a profile would be essential for predicting the dominant reaction pathways under thermal and photochemical conditions.

Chemical Reactivity and Transformation Mechanisms of 4 4 Iodophenyl 1,2,3 Selenadiazole

Thermal and Photochemical Decomposition Pathways

The chemistry of 1,2,3-selenadiazoles is predominantly driven by their facile decomposition under thermal or photochemical stimuli. tandfonline.com This process involves the irreversible loss of a molecule of dinitrogen (N₂), a thermodynamically favorable event that generates highly reactive selenium-containing intermediates.

Upon heating or irradiation, 4-(4-iodophenyl)-1,2,3-selenadiazole undergoes a cycloreversion reaction, leading to the extrusion of molecular nitrogen. This decomposition pathway is a hallmark of the 1,2,3-selenadiazole ring system. tandfonline.com The initial product of this nitrogen elimination is a short-lived, high-energy intermediate known as a selenaketocarbene (or selenylketene in its resonance form).

The formation of this intermediate is a critical step that opens up a variety of subsequent reaction pathways. The presence of the 4-iodophenyl group at the C4 position influences the stability and subsequent reactivity of the generated selenaketocarbene.

Table 1: Decomposition of 4-(4-Iodophenyl)-1,2,3-selenadiazole

Condition Primary Intermediate Key Feature
Thermal (Heat) 4-(4-Iodophenyl)selenaketocarbene Formation of a highly reactive species

In the absence of other trapping agents, the highly reactive selenaketocarbene intermediate can undergo dimerization. This self-condensation reaction typically leads to the formation of a six-membered heterocyclic ring system, specifically a 1,4-diselenin. tandfonline.com The dimerization of two molecules of 4-(4-iodophenyl)selenaketocarbene would yield 2,5-bis(4-iodophenyl)-1,4-diselenin. This dimerization is a common fate for intermediates generated from the decomposition of 1,2,3-selenadiazoles. tandfonline.com

Reactions as 1,3-Dipolar Species

1,2,3-Selenadiazoles can participate in [3+2] cycloaddition reactions, behaving as 1,3-dipolar species. nih.gov This type of reaction, often referred to as a Huisgen cycloaddition, is a powerful method for constructing five-membered heterocyclic rings. wikipedia.org In the case of 4-(4-iodophenyl)-1,2,3-selenadiazole, the molecule can react with various dipolarophiles, such as alkenes or alkynes, to form new, more complex heterocyclic structures. For instance, the reaction with an alkyne could lead to the formation of a selenazole derivative after rearrangement and loss of nitrogen. The reactivity and regioselectivity of these cycloadditions are governed by the electronic properties of both the selenadiazole and the dipolarophile, as explained by frontier molecular orbital (FMO) theory. wikipedia.org Some reactions involving 1,2,3-selenadiazole precursors proceed via a 1,3-dipolar cycloaddition of a diazo compound with a C=Se bond to form the selenadiazole ring itself. researchgate.netresearchgate.net

Reactions with Transition Metal Compounds: Organoselenium Complex Formation

The selenium atom in the 1,2,3-selenadiazole ring possesses lone pairs of electrons, making it a potential ligand for transition metals. Direct reactions of 1,2,3-selenadiazoles with various transition metal compounds have been shown to produce unique organoselenium transition metal complexes. tandfonline.comresearchgate.net For example, 4-(para-substituted phenyl)-1,2,3-selenadiazole molecules have been studied for their ability to bind with a vanadium atom in [VO(acac)₂]. researchgate.net The selenium, as well as the nitrogen atoms (N2 and N3), can act as coordination sites. researchgate.net These reactions open pathways to novel materials with potential applications in catalysis and materials science.

Electrophilic and Nucleophilic Reactivity at the Selenium Center

The selenium atom in 4-(4-iodophenyl)-1,2,3-selenadiazole can exhibit both electrophilic and nucleophilic character, depending on the reacting species.

Electrophilic Character : Selenium is generally considered a soft electrophile. nih.gov The selenium atom in the selenadiazole ring can be attacked by soft nucleophiles. This can lead to ring-opening reactions. For instance, attack by a soft nucleophile like a thiolate anion at the selenium atom could cleave the Se-N bond. nih.gov The generation of electrophilic selenium species from organoselenium compounds is a common strategy in organic synthesis for the selenofunctionalization of molecules like alkenes and carbonyl compounds. wiley-vch.de

Nucleophilic Character : Conversely, the lone pairs on the selenium atom allow it to act as a nucleophile, particularly towards strong electrophiles. Protonation or alkylation at the selenium center could occur, although this is less common than reactions involving decomposition or cycloaddition. Studies have shown that selenium can act as a better nucleophile than sulfur in certain contexts. d-nb.info The generation of highly reactive nucleophilic selenolates from diselenides is a key step in many synthetic procedures. researchgate.net

Addition Reactions: Scope and Stereoselectivity

Addition reactions involving 4-(4-iodophenyl)-1,2,3-selenadiazole primarily refer to the cycloaddition reactions mentioned in section 5.2. In these [3+2] cycloadditions, the scope is broad, encompassing a variety of electron-rich or electron-deficient alkenes and alkynes as dipolarophiles. wikipedia.org

The stereoselectivity of these reactions is a crucial aspect. 1,3-dipolar cycloadditions are typically concerted and stereospecific. wikipedia.org This means that the stereochemistry of the dipolarophile is retained in the resulting five-membered ring product. For example, the reaction with a cis-alkene will yield a product with a specific cis stereochemistry, while reaction with a trans-alkene will yield the trans product. This stereoconservation is a key feature of pericyclic reactions, including 1,3-dipolar cycloadditions. masterorganicchemistry.com The regioselectivity (the orientation of the dipole adding to an unsymmetrical dipolarophile) is controlled by electronic and steric factors of the substituents on both reactants. wikipedia.orgmasterorganicchemistry.com

Table 2: Summary of Reactivity for 4-(4-Iodophenyl)-1,2,3-selenadiazole

Reaction Type Reactant/Condition Intermediate/Product Type
Decomposition Heat or UV Light Selenaketocarbene, 1,4-Diselenin
1,3-Dipolar Cycloaddition Alkenes, Alkynes Five-membered heterocycles
Metal Coordination Transition Metal Compounds Organoselenium complexes
Nucleophilic Attack Soft Nucleophiles (e.g., Thiolates) Ring-opened products

Rearrangement Reactions and Isomerization Pathways of 4-(4-Iodophenyl)-1,2,3-selenadiazole

The chemical literature provides limited specific information regarding the rearrangement and isomerization pathways of 4-(4-iodophenyl)-1,2,3-selenadiazole. However, based on the known reactivity of the 1,2,3-selenadiazole ring system, several potential transformation pathways can be inferred. The primary mode of reactivity for 1,2,3-selenadiazoles involves the extrusion of dinitrogen (N₂) upon thermal or photochemical stimulation, leading to highly reactive intermediates that can subsequently rearrange.

A plausible, though not definitively documented for this specific compound, rearrangement pathway involves a Wolff-type rearrangement. In analogous sulfur-containing systems (1,2,3-thiadiazoles), thermal or photochemical decomposition can lead to the formation of a thioketene (B13734457) via a Wolff-like rearrangement of an intermediate α-thioketocarbene. Similarly, the decomposition of 4-(4-iodophenyl)-1,2,3-selenadiazole could proceed through the formation of a selenoketene (B14606426) intermediate. This transformation would involve the migration of the 4-(4-iodophenyl) group.

Furthermore, isomerization of the 1,2,3-selenadiazole ring itself to other isomeric forms, such as 1,2,4- or 1,3,4-selenadiazoles, is a theoretical possibility, though not a commonly observed pathway under typical reaction conditions. Such isomerizations would likely require significant energy input to overcome the aromaticity of the parent ring and proceed through high-energy intermediates. Computational studies on various selenadiazole isomers have been conducted to understand their relative stabilities and electronic properties, which can inform the likelihood of such transformations. cumhuriyet.edu.trcumhuriyet.edu.tr

It is important to note that detailed mechanistic studies and isolation of rearranged or isomerized products specifically from 4-(4-iodophenyl)-1,2,3-selenadiazole are not extensively reported in the available scientific literature. The reactivity is often dominated by fragmentation pathways.

Radical-Mediated Reactions Involving 4-(4-Iodophenyl)-1,2,3-selenadiazole

The involvement of radical intermediates in the chemistry of 1,2,3-selenadiazoles, including the 4-(4-iodophenyl) derivative, is a key aspect of their reactivity, particularly in decomposition and certain synthetic applications.

Upon thermal or photochemical induction, the primary step in the decomposition of 1,2,3-selenadiazoles is the cleavage of the N-N and C-Se bonds, leading to the extrusion of molecular nitrogen and the formation of a diradical or a vinylidene-like intermediate. This species can then undergo further reactions. The presence of the iodine atom on the phenyl ring introduces the possibility of reactions involving the carbon-iodine bond, which is susceptible to homolytic cleavage under radical conditions.

While specific studies on radical-mediated reactions initiated at the 1,2,3-selenadiazole ring of 4-(4-iodophenyl)-1,2,3-selenadiazole are scarce, the general principles of radical chemistry suggest potential pathways. For instance, in the presence of a radical initiator or under photolytic conditions that favor homolysis of the C-I bond, an aryl radical could be generated. This 4-(1,2,3-selenadiazol-4-yl)phenyl radical could then participate in various radical reactions, such as hydrogen atom abstraction or addition to unsaturated systems.

Furthermore, organoselenium compounds are known to be versatile radical precursors. researchgate.net The selenium atom in the selenadiazole ring could potentially be involved in radical processes. For example, in the synthesis of other selenium-containing heterocycles, elemental selenium is known to participate in radical cyclization reactions. mdpi.com While not a direct reaction of the pre-formed selenadiazole, this highlights the accessibility of radical pathways in organoselenium chemistry.

It is noteworthy that in some synthetic procedures for other classes of selenadiazoles, such as 1,3,4-selenadiazoles, radical mechanisms have been proposed and supported by radical quenching experiments. nih.gov These reactions, however, involve the construction of the ring from acyclic precursors rather than the transformation of a pre-existing 1,2,3-selenadiazole.

Detailed electron paramagnetic resonance (EPR) spectroscopic studies or radical trapping experiments specifically targeting intermediates from 4-(4-iodophenyl)-1,2,3-selenadiazole would be necessary to fully elucidate the nature and reactivity of the radical species involved.

Applications of 1,2,3 Selenadiazoles in Materials Science and Organic Synthesis

Role as Precursors for Highly Reactive Organoselenium Reagents

There is no specific information documented in the scientific literature regarding the use of 4-(4-Iodophenyl)-1,2,3-selenadiazole as a precursor for highly reactive organoselenium reagents. In general, 1,2,3-selenadiazoles are known to decompose to yield selenium and terminal alkynes, or under certain conditions, selenyl radicals or selenoketenes. However, studies detailing these transformations specifically for the 4-(4-iodophenyl) derivative are not available.

Building Blocks for Complex Organic Molecules and Heterocyclic Systems

While the 1,2,3-selenadiazole core can be a valuable synthon in organic chemistry, specific examples of 4-(4-Iodophenyl)-1,2,3-selenadiazole being used as a building block for the synthesis of complex organic molecules or other heterocyclic systems are not reported in the reviewed literature. The transformation of the selenadiazole ring into other structures is a potential synthetic route, but its application with this particular iodinated compound has not been detailed. nih.gov

Application in Nanomaterials Synthesis

The broader class of 1,2,3-selenadiazoles has been identified as a source of selenium for the synthesis of nanomaterials. researchgate.net The controlled decomposition of these precursors can release selenium in a reactive form suitable for nanoparticle formation.

Synthesis of Quantum Dots and Nanoclusters

There is no available research demonstrating the application of 4-(4-Iodophenyl)-1,2,3-selenadiazole in the synthesis of quantum dots or nanoclusters. The synthesis of high-quality quantum dots requires carefully selected precursors to control growth kinetics and surface chemistry, and while some selenadiazoles have been explored, this specific compound is not among them. nih.govnih.govnobelprize.org

Catalytic Applications in Organic Transformations

Organoselenium compounds have found significant use as catalysts in a range of organic transformations, often leveraging the redox properties of the selenium atom. nih.gov

Chiral Organoselenium Catalysts in Asymmetric Synthesis

A review of the literature indicates no reports of 4-(4-Iodophenyl)-1,2,3-selenadiazole being used, either directly or as a precursor, in the development of chiral organoselenium catalysts for asymmetric synthesis. The design of such catalysts is a sophisticated area of research, but this particular compound has not been featured in published studies. nih.gov

Role in Oxyselenenylations and Selenocyclizations

The application of 1,2,3-selenadiazoles, including 4-(4-Iodophenyl)-1,2,3-selenadiazole, in oxyselenenylation and selenocyclization reactions is not their primary or characteristic function. These types of reactions typically involve the addition of an electrophilic selenium species to an unsaturated bond, such as an alkene or alkyne, followed by the intramolecular capture of the resulting seleniranium ion intermediate by a nucleophile to form a ring. The common reagents for these transformations are selenenyl halides (RSeX) or other sources of a "Se+" synthon.

The chemistry of 1,2,3-selenadiazoles is dominated by their decomposition upon heating or photolysis. This process involves the extrusion of molecular nitrogen (N₂) to generate a highly reactive intermediate, which then fragments to yield an alkyne and elemental selenium (Se). researchgate.netresearchgate.netresearchgate.net This transformation, known as the Hurd-Mori reaction or a related thermal fragmentation, is a well-established method for synthesizing alkynes, including those that are highly strained or difficult to access through other means. researchgate.net

Given this reactivity profile, 1,2,3-selenadiazoles serve as precursors to alkynes rather than as reagents for electrophilic additions to other molecules. The selenium atom within the stable heterocyclic ring is not sufficiently electrophilic to initiate oxyselenenylation or selenocyclization cascades. Instead, electrophilic selenium reagents designed for such purposes typically feature selenium(II) bonded to a more electronegative element, which facilitates the heterolytic cleavage required for the reaction to proceed. windows.net

Utility in Supramolecular Chemistry

The molecular architecture of 4-(4-Iodophenyl)-1,2,3-selenadiazole makes it a compelling building block for supramolecular chemistry. Its utility in this field stems from its capacity to engage in specific and directional non-covalent interactions, namely chalcogen bonding and halogen bonding.

Chalcogen Bonding:

Chalcogen bonding is a non-covalent interaction involving a Group 16 element (O, S, Se, Te) acting as an electrophilic center (a Lewis acid). researchgate.netmdpi.com In organoselenium compounds, the selenium atom possesses a region of positive electrostatic potential, known as a σ-hole, along the axis of one of its covalent bonds. nih.gov This positive region can interact favorably with a Lewis base, such as a lone pair on a nitrogen, oxygen, or halogen atom. researchgate.netmdpi.com

The selenium atom in the 1,2,3-selenadiazole ring of 4-(4-Iodophenyl)-1,2,3-selenadiazole can act as a chalcogen bond donor. This interaction is highly directional and can be exploited to control the self-assembly of molecules in the solid state, leading to the formation of predictable and well-ordered crystalline structures. scirp.org The strength and geometry of these bonds are influenced by the substituents on the selenium-containing molecule. researchgate.netmdpi.com The study of various selenium-containing heterocycles has demonstrated their ability to form supramolecular polymers and other complex architectures through these interactions. mdpi.com

Halogen Bonding:

Similarly, halogen bonding is a directional, non-covalent interaction where a halogen atom (like the iodine in 4-(4-Iodophenyl)-1,2,3-selenadiazole) acts as an electrophilic species. researchgate.net The iodine atom, being large and polarizable, features a positive σ-hole on its outermost surface opposite the C–I covalent bond. This enables it to interact with Lewis bases in a manner analogous to hydrogen and chalcogen bonding. nih.gov

The presence of the iodophenyl group provides a strong halogen bond donor site. This interaction can be used in concert with or independently of the chalcogen bond to direct crystal packing and create complex supramolecular networks. The interplay between chalcogen and halogen bonding can lead to the design of sophisticated materials with tailored properties. researchgate.netnih.gov

The dual functionality of 4-(4-Iodophenyl)-1,2,3-selenadiazole as both a chalcogen and halogen bond donor makes it a versatile tool for crystal engineering and the development of new materials where precise molecular organization is key.

Below is a table summarizing the key non-covalent interactions relevant to the supramolecular chemistry of 4-(4-Iodophenyl)-1,2,3-selenadiazole.

Interaction TypeDonor AtomKey FeaturePotential Acceptors
Chalcogen BondingSelenium (Se)Positive σ-hole along the C-Se bond axisLone pairs on N, O, Halogens
Halogen BondingIodine (I)Positive σ-hole along the C-I bond axisLone pairs on N, O, S, Se

Future Perspectives and Emerging Research Avenues for 4 4 Iodophenyl 1,2,3 Selenadiazole

Development of Novel and Efficient Synthetic Protocols

The classical synthesis of 1,2,3-selenadiazoles, often involving the reaction of semicarbazones or tosylhydrazones with selenium dioxide, provides a reliable route to compounds like 4-(4-Iodophenyl)-1,2,3-selenadiazole. nih.govmdpi.comnih.gov However, future research is poised to move beyond these established methods, aiming for greater efficiency, sustainability, and molecular diversity.

Emerging trends in organoselenium chemistry suggest several promising avenues: nih.gov

Catalytic Approaches: The development of catalytic systems, potentially using transition metals or organocatalysts, could offer milder reaction conditions and improved functional group tolerance compared to stoichiometric selenium dioxide. researchgate.netresearchgate.net Research into selenium-catalyzed cyclization reactions is an active area that could be adapted for selenadiazole synthesis. researchgate.net

Green Chemistry Methodologies: Future synthetic protocols will likely incorporate principles of green chemistry. This includes the use of alternative energy sources like microwave irradiation, ultrasound, and mechanochemistry to accelerate reactions and reduce energy consumption. nih.gov One-pot, multi-component reactions that minimize waste by combining several synthetic steps are also highly desirable. researchgate.netrsc.orgrsc.org

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and precise control over reaction parameters. nih.gov Adapting the synthesis of 4-(4-Iodophenyl)-1,2,3-selenadiazole to a flow process could enable more efficient and automated production, facilitating its use in larger-scale applications. nih.gov

Novel Selenium Reagents: Exploration of new selenium-transfer reagents beyond selenium dioxide could provide alternative pathways with different reactivity profiles and substrate scopes, potentially avoiding harsh oxidants.

Table 1: Comparison of Traditional vs. Emerging Synthetic Methodologies
ParameterTraditional Synthesis (e.g., Lalezari Method)Future Synthetic Protocols
Reagents Stoichiometric SeO2, tosylhydrazonesCatalytic systems, novel Se-reagents
Energy Source Conventional heatingMicrowave, ultrasound, mechanochemistry
Methodology Batch processingContinuous flow, one-pot reactions
Sustainability Moderate (uses toxic reagents, generates waste)High (aims for atom economy, reduced waste, lower energy)

Exploration of Uncharted Reactivity and Mechanistic Aspects

The 1,2,3-selenadiazole ring is known for its unique reactivity, particularly its thermal or photochemical extrusion of dinitrogen to generate highly reactive intermediates like selanylketenes and alkynes. This reactivity is a cornerstone of its synthetic utility. mdpi.com For 4-(4-Iodophenyl)-1,2,3-selenadiazole, the presence of the iodophenyl group offers a dual-handle for reactivity, which remains a fertile ground for exploration.

Future research will likely focus on:

Orthogonal Reactivity: Systematically exploring the selective reaction of either the selenadiazole ring or the carbon-iodine bond. This would involve developing conditions where one functional group reacts while the other remains intact, enabling complex, multi-step syntheses. For example, using the iodophenyl moiety in cross-coupling reactions before or after manipulating the selenadiazole ring.

Novel Cycloaddition Reactions: The alkyne generated from the decomposition of the selenadiazole can participate in various cycloaddition reactions. A deeper investigation into its reactivity with novel dipping partners could lead to the synthesis of complex heterocyclic systems that are otherwise difficult to access.

Mechanistic Elucidation: While the general decomposition pathway is known, detailed mechanistic studies using modern physical organic chemistry tools are needed. Investigating the kinetics and thermodynamics of dinitrogen extrusion and subsequent reactions, especially under catalytic conditions, will provide insights for controlling reaction outcomes and improving efficiency. DFT calculations are expected to play a crucial role in mapping these reaction pathways. researchgate.net

Radical Chemistry: Exploring the potential of 4-(4-Iodophenyl)-1,2,3-selenadiazole in radical reactions, possibly initiated photochemically or through radical initiators, could unveil new synthetic transformations. rsc.orgmdpi.com

Advanced Spectroscopic and Imaging Techniques for Characterization

Thorough characterization is fundamental to understanding the structure and properties of 4-(4-Iodophenyl)-1,2,3-selenadiazole and its derivatives. While standard techniques like NMR (¹H, ¹³C), IR, and mass spectrometry are routine, future research will benefit from more advanced methods. nih.govirphouse.comresearchgate.net

⁷⁷Se NMR Spectroscopy: Although less common than ¹H or ¹³C NMR, ⁷⁷Se NMR is a powerful tool for directly probing the selenium environment. acs.org Future studies should routinely employ ⁷⁷Se NMR to gain deeper insights into electronic structure, bonding, and reaction mechanisms involving the selenium atom. Systematic collection of ⁷⁷Se NMR data for a library of substituted selenadiazoles would be invaluable for structure-property relationship studies. acs.org

In Situ Spectroscopy: Techniques like in situ IR and Raman spectroscopy can monitor reactions in real-time. documentsdelivered.com Applying these methods to the synthesis or decomposition of 4-(4-Iodophenyl)-1,2,3-selenadiazole would provide direct evidence for transient intermediates and offer a more complete mechanistic picture.

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information. Future work should focus on crystallizing not just the parent compound but also its reaction products and intermediates to understand stereochemistry and intermolecular interactions, such as chalcogen bonding. mdpi.com

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for confirming elemental composition. rsc.orgnih.gov Tandem mass spectrometry (MS/MS) could be employed to study fragmentation pathways, providing additional structural information and insights into the molecule's stability.

Table 2: Key Spectroscopic Data for Selenadiazole Characterization
TechniqueInformation GainedFuture Application Focus
¹H, ¹³C NMR Basic carbon-hydrogen frameworkStandard for all new derivatives
⁷⁷Se NMR Direct information on the Se electronic environmentRoutine characterization, mechanistic studies
IR/Raman Functional groups, vibrational modesIn situ reaction monitoring
HRMS Exact mass and elemental formulaConfirmation of products and intermediates
X-ray Crystallography 3D molecular structure, intermolecular interactionsAnalysis of chalcogen bonding, solid-state packing

Integration into Advanced Functional Materials and Devices

The unique combination of a heavy selenium atom and a customizable aryl substituent makes 1,2,3-selenadiazoles attractive building blocks for functional materials. researchgate.net The 4-(4-Iodophenyl)-1,2,3-selenadiazole, in particular, is primed for integration into advanced materials through its reactive iodine handle.

Emerging research avenues include:

Organic Electronics: Selenium-containing heterocycles are being explored for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). researchgate.net The heavy atom effect of selenium can enhance properties like intersystem crossing, which is beneficial for phosphorescent OLEDs. The iodophenyl group can be used to anchor the molecule to surfaces or to polymerize it into conductive polymers.

Supramolecular Chemistry and Crystal Engineering: The selenium atom in the selenadiazole ring can act as a chalcogen bond donor. mdpi.com This specific and directional non-covalent interaction can be exploited to design and construct novel supramolecular assemblies and functional co-crystals with tailored solid-state properties.

Sensors: The selenadiazole core could be functionalized to create chemosensors. The interaction of the selenium atom or the nitrogen atoms with specific analytes (e.g., metal ions) could lead to a detectable change in fluorescence or color.

Liquid Crystals: By attaching long alkyl chains or other mesogenic groups (potentially via the iodophenyl group), it may be possible to design novel liquid crystalline materials incorporating the selenadiazole core, leveraging its unique electronic and steric properties.

Theoretical Predictions and Machine Learning in Selenadiazole Chemistry

Computational chemistry is an indispensable tool for modern chemical research, and its role in advancing selenadiazole chemistry is set to expand significantly. nih.gov

DFT for Mechanistic Insights and Property Prediction: Density Functional Theory (DFT) calculations will continue to be used to elucidate reaction mechanisms, predict spectroscopic properties (like ⁷⁷Se NMR chemical shifts), and calculate electronic properties (HOMO/LUMO levels) to guide the design of new functional materials. researchgate.netirapa.org

Predicting Reactivity: Computational models can predict the most likely sites of reaction and the activation barriers for different pathways, helping to rationalize observed reactivity and predict the outcomes of new reactions.

Machine Learning (ML) for Reaction Prediction: As more data on selenadiazole reactions become available, machine learning models can be trained to predict reaction products, optimal conditions, and even retrosynthetic pathways. stanford.eduyoutube.com These tools can accelerate the discovery of new synthetic routes and molecules. asbmb.org

QSAR and Materials Informatics: Quantitative Structure-Activity Relationship (QSAR) studies, driven by machine learning, can correlate the structural features of different 4-aryl-1,2,3-selenadiazole derivatives with their properties (e.g., electronic or biological). This data-driven approach can guide the synthesis of new compounds with enhanced performance for specific applications. nih.gov

Q & A

Basic: What are the standard synthetic routes for preparing 4-(4-Iodophenyl)-1,2,3-selenadiazole, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves cyclization of a precursor like 4-iodoacetophenone semicarbazone using selenium dioxide (SeO₂) under reflux conditions. For example, analogous protocols for chlorophenyl derivatives (e.g., 4-(4-chlorophenyl)-1,2,3-selenadiazole) use semicarbazide hydrochloride and SeO₂ in acetic acid at 80–100°C for 4–6 hours . Optimization includes:

  • Precursor purity : Ensure high-purity 4-iodoacetophenone (synthesized via Suzuki coupling or iodination of acetophenone derivatives) .
  • Solvent choice : Acetic acid or ethanol enhances solubility and reaction efficiency.
  • Temperature control : Pyrolysis studies suggest decomposition above 150°C, so maintaining reflux temperatures (~120°C) prevents side reactions .

Basic: Which spectroscopic techniques are most effective for characterizing 4-(4-Iodophenyl)-1,2,3-selenadiazole?

Methodological Answer:
Key techniques include:

  • ¹H/¹³C NMR : Look for diagnostic signals:
    • Aromatic protons (δ 7.2–8.0 ppm for iodophenyl) and selenadiazole ring carbons (δ 140–160 ppm) .
  • FTIR : Absorbance at ~650–700 cm⁻¹ (C-Se stretching) and ~1600 cm⁻¹ (C=N) confirms selenadiazole formation .
  • X-ray crystallography : Resolves molecular geometry. For example, related chlorophenyl derivatives crystallize in triclinic systems (space group P1) with specific C-Se bond lengths (~1.85 Å) and intermolecular interactions (C-H⋯Se) .

Advanced: How does the iodine substituent influence electronic structure and reactivity compared to chloro/nitro derivatives?

Methodological Answer:
The iodine atom’s electron-withdrawing nature and larger atomic radius alter:

  • Electronic effects : Iodine’s inductive effect reduces electron density on the selenadiazole ring, potentially slowing electrophilic substitution but enhancing thermal stability compared to nitro derivatives .
  • Crystal packing : Iodine’s polarizability promotes stronger halogen bonding (C-I⋯N/O) vs. weaker C-Cl interactions in chlorophenyl analogs .
  • Reactivity : Para-iodo groups may hinder intramolecular cyclization (e.g., SNAr reactions) compared to nitro substituents, which facilitate such processes .

Advanced: What mechanistic pathways explain the thermal decomposition of 4-aryl-1,2,3-selenadiazoles?

Methodological Answer:
Gas-phase pyrolysis of selenadiazoles (e.g., 4-phenyl derivatives) proceeds via:

Loss of N₂ : Generates a biradical intermediate.

Rearrangement : Forms selenoketene derivatives (confirmed by FTIR and NMR) .

Secondary reactions : Dimerization or trapping with nucleophiles.
For iodophenyl variants, the bulky iodine may stabilize intermediates, reducing decomposition rates. Control experiments under inert atmospheres (N₂/Ar) are critical to isolate reactive intermediates .

Advanced: How do crystallographic parameters differ between iodophenyl and chlorophenyl selenadiazoles?

Methodological Answer:
Comparative crystallography reveals:

Parameter4-(4-Iodophenyl) (Inferred)4-(4-Chlorophenyl)
Space group P1 (predicted)P1
C-Se bond length ~1.86 Å1.85 Å
Intermolecular bonds C-H⋯I (weak)C-H⋯Cl/Se
Dihedral angle ~10° (aryl-selenadiazole)8–12°
Iodine’s larger size increases unit cell volume but reduces packing efficiency compared to chlorophenyl derivatives .

Basic: What biological activities are reported for 1,2,3-selenadiazole derivatives, and how can these guide iodophenyl studies?

Methodological Answer:
While iodophenyl-specific data is limited, chlorophenyl and benzoselenadiazole hybrids show:

  • Anticancer activity : IC₅₀ values of 10–20 µM against HT-1080 (fibrosarcoma) and MCF-7 (breast cancer) via caspase-3/7 activation .
  • Antimicrobial effects : MIC values of 8–32 µg/mL against Candida albicans .
    Experimental design tips :
  • Use MTT assays for cytotoxicity screening.
  • Compare iodophenyl derivatives with chloro/nitro analogs to assess substituent effects on bioactivity .

Advanced: How can researchers resolve contradictions in reaction outcomes for para-substituted selenadiazoles?

Methodological Answer:
Conflicting results (e.g., cyclization success with nitro but not chloro groups ) require:

Electronic analysis : Use DFT calculations to map substituent effects on transition states.

Kinetic studies : Monitor reaction progress via in-situ NMR or HPLC to identify intermediates.

Crystallographic validation : Compare molecular geometries to rule out steric hindrance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.